Superior Potency in H1-Mediated Calcium Mobilization vs. Diphenhydramine and Chlorpheniramine
Clemastine Fumarate demonstrates significantly greater potency in inhibiting histamine-induced calcium mobilization in HL-60 cells compared to two of the most widely used first-generation antihistamines. In a direct comparative in vitro study, Clemastine was approximately 6.7-fold more potent than chlorpheniramine and 33.3-fold more potent than diphenhydramine [1].
| Evidence Dimension | Inhibition of histamine-induced [Ca2+]i rise (Potency) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Chlorpheniramine (IC50 = 20 nM); Diphenhydramine (IC50 = 100 nM) |
| Quantified Difference | 6.7-fold more potent than chlorpheniramine; 33.3-fold more potent than diphenhydramine |
| Conditions | HL-60 human promyelocytic leukemia cells differentiated with dibutyryl-cAMP |
Why This Matters
This higher potency allows for the use of significantly lower compound concentrations in cell-based assays, reducing the risk of off-target or cytotoxic effects and minimizing cost-per-experiment for high-throughput screening.
- [1] Seifert, R., et al. (1992). Histamine increases cytosolic Ca2+ in dibutyryl-cAMP-differentiated HL-60 cells via H1 receptors and is an incomplete secretagogue. Molecular Pharmacology, 42(2), 227-234. View Source
